Cas no 1261485-09-9 (2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine)

2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H6ClF3N2O3/c13-11-10(18(19)20)5-8(6-17-11)7-1-3-9(4-2-7)21-12(14,15)16/h1-6H
- InChIKey: USKGNKJSJQJRMM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=N1)C1C=CC(=CC=1)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 370
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 67.9
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013002602-1g |
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261485-09-9 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013002602-250mg |
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261485-09-9 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A013002602-500mg |
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261485-09-9 | 97% | 500mg |
$815.00 | 2023-09-03 |
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Professional Introduction to 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261485-09-9)
2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine, a compound with the CAS number 1261485-09-9, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to the class of nitroaromatic pyridines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent, a nitro group, and a trifluoromethoxy phenyl ring, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for synthesizing novel therapeutic agents.
The synthesis of 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the chloro group at the 2-position and the nitro group at the 3-position are critical steps that enhance the electrophilicity of the pyridine ring. This electrophilicity is further modulated by the electron-withdrawing effects of these substituents, which influence the reactivity of the molecule in subsequent reactions. The presence of the trifluoromethoxy phenyl ring adds another layer of complexity, as trifluoromethoxy groups are known for their ability to enhance metabolic stability and binding affinity in drug candidates.
In recent years, there has been growing interest in nitroaromatic pyridines due to their potential as intermediates in the synthesis of bioactive compounds. The compound 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine has been explored in various research studies for its pharmacological properties. For instance, studies have demonstrated its role as a precursor in the development of kinase inhibitors, which are crucial in targeting various forms of cancer. The combination of a pyridine core with nitro and chloro substituents provides a favorable pharmacophore for designing molecules that can interact with specific biological targets.
The< strong>nitro group in 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine is particularly noteworthy, as it can be reduced to an amine under appropriate conditions. This transformation opens up avenues for further derivatization, allowing chemists to explore different functional groups that might enhance biological activity. The< strong>trifluoromethoxy phenyl ring also plays a significant role in modulating the electronic properties of the molecule. Fluoro substituents are known to increase lipophilicity and binding affinity, making them attractive for drug design. The interplay between these substituents creates a complex system that can be fine-tuned to achieve desired pharmacological effects.
The< strong>chloro substituent at the 2-position of the pyridine ring contributes to the overall reactivity of the molecule. Chloro groups are often used in medicinal chemistry due to their ability to participate in various chemical reactions, such as nucleophilic substitution and metal coordination. These reactions can be harnessed to introduce additional functional groups or to link the compound to other molecular fragments, thereby expanding its potential applications. The nitro group's redox properties also make it a versatile handle for further chemical manipulation, allowing researchers to switch between different functional states depending on their synthetic needs.
In conclusion, 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261485-09-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of chloro, nitro, and trifluoromethoxy substituents, make it an attractive scaffold for developing novel bioactive molecules. The ongoing research into this compound highlights its importance as a building block for future therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like 2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine will undoubtedly play a crucial role in shaping the next generation of pharmaceutical innovations.
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